2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-N-cyclopropyl-acetamide

CAS No.: 1353977-87-3

Cat. No.: VC8233686

Molecular Formula: C11H14BrN3O

Molecular Weight: 284.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353977-87-3 |

|---|---|

| Molecular Formula | C11H14BrN3O |

| Molecular Weight | 284.15 g/mol |

| IUPAC Name | 2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-cyclopropylacetamide |

| Standard InChI | InChI=1S/C11H14BrN3O/c12-10-5-8(3-4-14-10)7-15(9-1-2-9)11(16)6-13/h3-5,9H,1-2,6-7,13H2 |

| Standard InChI Key | YZHGSPJKFMVICB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN |

| Canonical SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN |

Introduction

Structural and Physicochemical Properties

Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrN₃O | |

| Molecular Weight | 284.15 g/mol | |

| SMILES | C1CC1N(CC2=CC(=NC=C2)Br)C(=O)CN | |

| InChI Key | YZHGSPJKFMVICB-UHFFFAOYSA-N | |

| Purity | ≥95% (reported) |

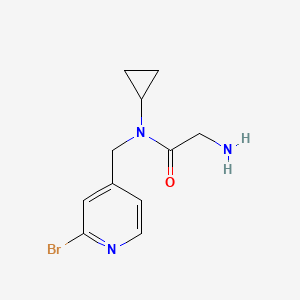

The compound’s 3D structure reveals a planar pyridine ring with bromine at position 2 and a methylamino group at position 4. The cyclopropyl moiety and acetamide group are attached via a methylene linker, contributing to steric and electronic modulation .

Synthesis and Chemical Reactions

Challenges and Limitations

The compound’s discontinuation in commercial catalogs suggests challenges in scalability or stability . Potential issues include:

-

Steric Congestion: The cyclopropyl group may hinder reaction efficiency.

-

Bromine Reactivity: The bromine atom at position 2 could undergo unintended side reactions (e.g., elimination or coupling).

| Target Class | Example Targets | Rationale |

|---|---|---|

| Kinases | Tyrosine kinases, CDKs | Brominated pyridines often inhibit ATP-binding pockets. |

| G-Protein Coupled Receptors (GPCRs) | Dopamine, serotonin receptors | Cyclopropyl groups modulate receptor selectivity. |

| Enzymes | Proteases, lipases | Acetamide groups mimic natural substrates. |

Gaps in Experimental Data

No direct biological activity data (e.g., IC₅₀ values, cell-based assays) are available for this compound. Its discontinuation in catalogs may reflect unmet efficacy or toxicity concerns .

Comparative Analysis with Structural Analogues

Similar Compounds and Their Applications

Strategic Modifications for Enhanced Activity

Future Research Directions

Priority Areas for Investigation

-

Synthetic Optimization:

-

Biological Profiling:

-

Screen against kinase panels (e.g., Aurora A, EGFR).

-

Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

-

-

Computational Studies:

-

Molecular docking to predict binding modes with GPCRs or proteases.

-

Challenges in Drug Development

-

Toxicity Concerns: Bromine atoms may pose genotoxic risks.

-

Solubility Issues: Cyclopropyl groups could limit aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume